1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
The compound 1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic organic molecule known for its diverse applications in various scientific fields. It is part of the pyrazolo[3,4-d]pyridazin-7(6H)-one family, characterized by its unique chemical structure that contributes to its multifaceted utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process, starting with the formation of the pyrazolo[3,4-d]pyridazin-7(6H)-one core. The synthetic route typically involves cyclization reactions that are facilitated by specific catalysts and optimized conditions such as controlled temperature and pH levels. The addition of the tert-butyl and phenylpiperazin-1-yl groups involves further reactions, often using reagents like tert-butyl chloride and phenylpiperazine, under conditions that promote substitution and coupling reactions.
Industrial Production Methods
Industrial-scale production may employ similar synthetic strategies, with optimization for large-scale operations. This includes using efficient catalysts, batch or continuous flow reactors, and processes designed for high yield and purity. Specific reaction parameters like solvent choice, reaction time, and purification steps are critical for ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one undergoes a variety of chemical reactions:
Oxidation: : Can be oxidized using agents like hydrogen peroxide, leading to the formation of additional functional groups.
Reduction: : Reduction reactions, typically using reagents like sodium borohydride, can alter its ketone and azo groups.
Substitution: : Halogenation and alkylation reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Reagents such as hydrogen peroxide (oxidation), sodium borohydride (reduction), and halogens (substitution) are frequently used. Reaction conditions include controlled temperatures, pressures, and pH levels to facilitate specific reactions without degradation.
Major Products Formed
Reactions typically yield derivatives with modified functional groups, potentially enhancing or altering the compound's chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, it serves as a key intermediate for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biologically, it acts as a ligand in the study of receptor binding and signaling pathways. Its structure-activity relationship is crucial for understanding its interactions at the molecular level.
Medicine
Medically, the compound shows potential in developing therapeutic agents, particularly due to its ability to interact with specific biological targets.
Industry
In the industrial sector, it finds use in material sciences for creating novel polymers and in the design of functional materials with specific properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it interacts with molecular targets such as enzymes and receptors, modulating pathways involved in cell signaling, gene expression, and metabolic processes. Its unique structure allows for selective binding, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
Compounds such as 1H-pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives share structural similarities but differ in their functional groups.
Highlighting Uniqueness
What sets 1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one apart is its distinct combination of tert-butyl and phenylpiperazin-1-yl groups. This unique configuration enhances its chemical stability and biological activity, making it superior for certain applications.
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Properties
IUPAC Name |
1-tert-butyl-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-16-18-14-23-28(22(2,3)4)20(18)21(30)27(24-16)15-19(29)26-12-10-25(11-13-26)17-8-6-5-7-9-17/h5-9,14H,10-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCCZHYYXXFGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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